molecular formula C10H15NOS B7512430 4-ethyl-N,N,5-trimethylthiophene-2-carboxamide

4-ethyl-N,N,5-trimethylthiophene-2-carboxamide

Cat. No. B7512430
M. Wt: 197.30 g/mol
InChI Key: RWQFGZVZYWYTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N,N,5-trimethylthiophene-2-carboxamide is a compound that belongs to the class of amides. It has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized through a complex process, and its mechanism of action is not yet fully understood.

Mechanism of Action

The mechanism of action of 4-ethyl-N,N,5-trimethylthiophene-2-carboxamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. This compound has also been found to exhibit antioxidant properties, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
Studies have shown that 4-ethyl-N,N,5-trimethylthiophene-2-carboxamide can reduce inflammation and pain in animal models. It has also been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have a neuroprotective effect in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethyl-N,N,5-trimethylthiophene-2-carboxamide in lab experiments is its potential to exhibit anti-inflammatory and anti-cancer effects. However, one limitation of using this compound is its complex synthesis process, which may make it difficult to obtain in large quantities.

Future Directions

There are many future directions for research on 4-ethyl-N,N,5-trimethylthiophene-2-carboxamide. One area of interest is the compound's potential use in the treatment of neurological disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine. Additionally, research is needed to optimize the synthesis process of this compound to make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of 4-ethyl-N,N,5-trimethylthiophene-2-carboxamide is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-ethylthiophene-2-carboxylic acid with thionyl chloride to form 4-ethylthiophene-2-carbonyl chloride. This compound is then reacted with N,N,5-trimethyl-1,3,4-thiadiazole-2-amine to form 4-ethyl-N,N,5-trimethylthiophene-2-carboxamide. The final product is obtained after several purification steps.

Scientific Research Applications

The potential applications of 4-ethyl-N,N,5-trimethylthiophene-2-carboxamide in scientific research are vast. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-ethyl-N,N,5-trimethylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-5-8-6-9(13-7(8)2)10(12)11(3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQFGZVZYWYTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1)C(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N,N,5-trimethylthiophene-2-carboxamide

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